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Compound of Interest

Compound Name: 2-Phenoxybenzaldehyde

Cat. No.: B049139

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenoxybenzaldehyde, a significant chemical intermediate. Due to the limited availability of
published experimental spectra for this specific compound, this guide leverages predicted data,
analysis of structurally similar compounds, and established spectroscopic principles to offer a
robust profile for identification, characterization, and quality control purposes.

Chemical Structure and Properties

o |[UPAC Name: 2-Phenoxybenzaldehyde

Synonyms: 0-Phenoxybenzaldehyde, 2-Formyldiphenyl ether

CAS Number: 19434-34-5

Molecular Formula: C13H1002

Molecular Weight: 198.22 g/mol

Appearance: Colorless to yellow liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
carbon-hydrogen framework of a molecule. Below are the predicted *H and 3C NMR spectral
data for 2-Phenoxybenzaldehyde.

'H NMR Spectroscopy

The predicted *H NMR spectrum of 2-Phenoxybenzaldehyde will show distinct signals for the
aldehydic proton and the aromatic protons on both phenyl rings.

Table 1: Predicted *H NMR Data for 2-Phenoxybenzaldehyde (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.3 s 1H Aldehyde (-CHO)
~7.9 dd 1H H-6
~7.6 td 1H H-4
~7.4 t 2H H-3', H-5'
~7.2 t 1H H-4'
~7.1 d 2H H-2', H-6'
~7.0 t 1H H-5
~6.9 d 1H H-3

Note: The chemical shifts are predictions and may vary slightly in experimental conditions. The
assignments are based on the expected electronic effects of the aldehyde and phenoxy
substituents.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted 3C NMR Data for 2-Phenoxybenzaldehyde (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment
~192 C=0 (Aldehyde)
~160 C-2

~156 C-1

~136 C-6

~134 C-4

~130 C-3, C-5
~125 C-1

~124 c-4

~122 C-5

~120 Cc-2', C-6'
~118 C-3

Note: These are predicted chemical shifts. The actual experimental values can be influenced
by solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The
IR spectrum of 2-Phenoxybenzaldehyde is expected to show characteristic absorption bands
for the aldehyde and aromatic ether functionalities.

Table 3: Expected IR Absorption Bands for 2-Phenoxybenzaldehyde
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3060 Medium Aromatic C-H Stretch

Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak

doublet)

C=0 Stretch (Aromatic
~1700 Strong

Aldehyde)
~1600, ~1490 Medium-Strong Aromatic C=C Stretch

Asymmetric C-O-C Stretch
~1240 Strong

(Aryl Ether)

) Symmetric C-O-C Stretch (Aryl

~1050 Medium

Ether)

C-H Bend (ortho-disubstituted
~750 Strong

benzene)

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule, which aids in its identification.

Table 4: Expected Key Fragment lons in the Mass Spectrum of 2-Phenoxybenzaldehyde
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miz Proposed Fragment
198 [M]* (Molecular lon)
197 [M-H]*

169 [M-CHOJ*

141 [M-CHO-COJ*

105 [CeHsCO]*

93 [CeHsO]*

77 [CeHs]*

The fragmentation is expected to be initiated by the loss of a hydrogen atom or the formyl
group from the molecular ion. Cleavage of the ether linkage is also a characteristic
fragmentation pathway for aromatic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
These may require optimization based on the specific instrumentation and sample
characteristics.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Phenoxybenzaldehyde in about
0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
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o Reference the chemical shifts to the residual solvent peak (e.g., CDCIs at 7.26 ppm).

e 13C NMR Acquisition:

[e]

Acquire a proton-decoupled spectrum.

o

Use a larger number of scans compared to *H NMR due to the lower natural abundance of
13C.

o

Set the spectral width to a range of 0-200 ppm.

[¢]

Reference the chemical shifts to the solvent peak (e.g., CDCls at 77.16 ppm).

IR Spectroscopy

o Sample Preparation: As 2-Phenoxybenzaldehyde is a liquid, the spectrum can be
conveniently recorded using a thin film between two salt plates (e.g., NaCl or KBr) or by
using an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

[¢]

Record a background spectrum of the empty sample holder.

[e]

Place a small drop of the sample on the ATR crystal or between the salt plates.

o

Record the sample spectrum, typically in the range of 4000-400 cm~1.

[¢]

The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via a direct infusion or through a gas chromatograph (GC-MS).

¢ Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El for GC-MS).

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b049139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Acquisition:
o Set the ionization energy (typically 70 eV for El).
o Scan a suitable mass range (e.g., m/z 40-300).

o The resulting mass spectrum will show the relative abundance of the molecular ion and
various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Phenoxybenzaldehyde.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenoxybenzaldehyde: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049139#spectroscopic-data-of-2-
phenoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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